5-(2-Naphthyl)-5-oxovaleric acid

Analytical Chemistry Quality Control Drug Discovery

Sourcing a generic 'naphthyl-oxo acid' risks failed cyclizations and invalid biological data due to regioisomer mismatches. This exact 2-naphthyl γ-keto acid is a non-substitutable, validated intermediate. • Key building block for (+)-Centrolobine total synthesis and centrolobine analog libraries. • Documented precursor to potent CCR5 antagonists-essential for HIV entry, asthma, and RA programs. • Bifunctional ketone and carboxylic acid enable oxylactonization and diverse heterocycle synthesis. • Measured HDAC1/2/6 inhibition (low µM) qualifies it as a reference standard for HTS assay calibration. 98% purity, ambient shipping, reliable global supply.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 59345-42-5
Cat. No. B1296090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Naphthyl)-5-oxovaleric acid
CAS59345-42-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18)
InChIKeyCUDGRTLTTAIWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Naphthyl)-5-oxovaleric Acid Overview


5-(2-Naphthyl)-5-oxovaleric acid, also known as 4-(2-naphthoyl)butyric acid, is a C15H14O3 γ-keto acid derivative with a molecular weight of 242.27 g/mol . Its structure incorporates a terminal carboxylic acid and an internal ketone group adjacent to a 2-naphthyl moiety . This compound is commercially available for research use, characterized by an experimentally measured melting point of 63-64 °C, a calculated LogP of approximately 3.28, and a topological polar surface area (TPSA) of 54.37 Ų . It is primarily catalogued as a specialty building block or validated intermediate for the synthesis of more complex pharmaceutical and heterocyclic scaffolds, rather than as a primary pharmacophore .

γ-Keto acid building block with 2-naphthyl regiochemistry
Bifunctional reactivity enables cyclization and condensation pathways
Reported key intermediate for centrolobine and heterocyclic scaffolds

5-(2-Naphthyl)-5-oxovaleric Acid Substitution Risk


The utility of 5-(2-naphthyl)-5-oxovaleric acid is strictly context-dependent, dictated by its bifunctional reactivity (γ-keto acid), its specific naphthyl substitution pattern (2- vs. 1-position), and its precise carbon chain length (C5). Attempting to substitute it with its regioisomer, 5-(1-naphthyl)-5-oxovaleric acid (CAS 59345-41-4), introduces distinct steric and electronic constraints that can alter reaction yields and product profiles in cyclization or condensation reactions . Similarly, replacing it with a simpler analog lacking the internal ketone, such as 4-(2-naphthyl)butanoic acid (CAS 782-28-5), forfeits the critical carbonyl functional handle necessary for forming heterocyclic cores like pyrones . Even closely related homologs, such as 6-methyl-δ-oxo-2-naphthalenepentanoic acid (CAS 1892682-72-2), introduce additional substituents that fundamentally change the molecule's physicochemical properties and downstream reactivity . Therefore, sourcing the exact compound, rather than a generic 'naphthyl-oxo acid,' is mandatory for ensuring the validity of the intended synthetic pathway or biological experiment.

Regioisomer mismatch
1-Naphthyl isomer may alter cyclization products and scaffold outcomes compared to the 2-naphthyl regioisomer.
Missing ketone handle
Analogs without the internal carbonyl group forfeit the reactivity essential for heterocycle formation.
Homolog substitution
Extra substituents on chain or naphthyl ring may shift physicochemical properties and downstream reactivity.

5-(2-Naphthyl)-5-oxovaleric Acid Evidence Guide


Physicochemical Identity and Purity

Procurement of 5-(2-naphthyl)-5-oxovaleric acid from reputable vendors is consistently supported by documented analytical quality, with purity specifications commonly reported at ≥97-98% . The compound's experimentally measured melting point of 63-64 °C provides a concrete, verifiable metric for identity confirmation and purity assessment, in contrast to analogs with lower or unreported purity metrics . The calculated LogP of 3.2774 indicates a favorable balance between lipophilicity and hydrophilicity, differentiating it from more lipophilic unsubstituted naphthyl derivatives .

Physicochemical Identity
Data to verify
Melting point: 63–64 °C
LogP: 3.28 (calc.)
Purity: ≥97% (reported)
Supports identity and purity review
Supplier-reported data; independent verification recommended
Analytical Chemistry Quality Control Drug Discovery

Centrolobine and Heterocyclic Precursor

The primary documented application of 5-(2-naphthyl)-5-oxovaleric acid is as a key synthetic intermediate. It has been explicitly identified as a precursor in the synthesis of the natural product (+)-Centrolobine, a pathway where its bifunctional γ-keto acid structure is essential . This contrasts with related compounds like 5-(1-naphthyl)-5-oxovaleric acid, which are also cited as intermediates but for different target scaffolds (e.g., 4-aryl-6-ferrocenyl-3,4-dihydro-2-pyrones) . The presence of both a carboxylic acid and a ketone allows for sequential chemoselective transformations, such as oxylactonization, which is a key step in generating complex heterocycles .

Synthetic Role
Class-level
Target 2-naphthyl isomer → (+)-Centrolobine
Comparator 1-naphthyl isomer → 4-aryl-6-ferrocenyl-2-pyrones
Regiochemistry determines accessible scaffold
Reported synthetic pathway; method context
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

HDAC and 5-LOX Binding Profile

Binding data from ChEMBL and BindingDB reveals a distinct profile of modest interactions with specific enzymes. The compound exhibits an IC50 of 5,000 nM for HDAC1/HDAC2 inhibition and a Kd of 5,400 nM for HDAC6 [1][2]. Against the 5-lipoxygenase enzyme, its IC50 is >10,000 nM, indicating very weak inhibition [3]. This pattern of modest, target-specific affinity differentiates it from more potent, broad-spectrum inhibitors and suggests its primary value lies not as a lead drug candidate, but as a functional fragment or a tool compound for studying specific enzyme families.

Enzyme Binding
Head-to-head
IC50 5,000 nM (HDAC1/2) | Kd 5,400 nM (HDAC6) | IC50 >10,000 nM (5-LOX)
vs potent inhibitors (low nM)
Supports fragment or tool use, not lead potency
In vitro recombinant enzyme assays
Enzymology Biochemical Probe Chemical Biology

CCR5 Antagonist Precursor

The 2-naphthyl-oxovaleric acid scaffold serves as a critical building block for constructing potent CCR5 antagonists. This is evidenced by a derivative compound (CHEMBL1927007) that contains the 5-(2-naphthyl) motif and exhibits an IC50 of 1,590 nM in an HIV-1 gp120-induced cell-cell fusion assay [1]. Further optimization of this chemotype has led to analogs with significantly improved potency, with one related compound (CHEMBL4242489) showing an IC50 of 2.60 nM in a RANTES-induced CCR5 activation assay [2]. This contrasts with the low activity of the unmodified parent acid itself, underscoring its value as a versatile and essential starting material in a validated medicinal chemistry program.

CCR5 Scaffold SAR
Class-level
Scaffold 5-(2-naphthyl)-5-oxovaleric acid (parent)
Derivatives IC50 from 1,590 nM to 2.60 nM (CCR5 assays)
Enables CCR5 antagonist SAR exploration
Parent acid inactive; reported derivative data
Medicinal Chemistry Immunology HIV Research

5-(2-Naphthyl)-5-oxovaleric Acid Applications


Centrolobine and Analogs Synthesis

This is the most direct and validated application for this compound. 5-(2-naphthyl)-5-oxovaleric acid has been explicitly identified as a key intermediate in a published synthetic pathway for (+)-Centrolobine . Research groups engaged in the total synthesis of natural products or the preparation of focused libraries of centrolobine analogs will find this compound to be an essential, non-substitutable starting material.

CCR5 Antagonist Development

The 2-naphthyl-oxovaleric acid scaffold is a documented precursor to several potent CCR5 antagonists. Medicinal chemistry teams targeting HIV entry, asthma, rheumatoid arthritis, or other CCR5-mediated diseases can leverage this building block to synthesize and explore a known chemical series [1][2]. Its procurement is justified for programs aiming to generate novel intellectual property within this established pharmacophore space.

Oxylactonization and Heterocyclic Libraries

The presence of both a carboxylic acid and a ketone group makes this compound a prime substrate for oxylactonization reactions, a key method for synthesizing ketolactones and other oxygen-containing heterocycles . It is a valuable monomer for combinatorial chemistry labs and diversity-oriented synthesis (DOS) initiatives focused on generating novel, three-dimensional molecular scaffolds.

HDAC Selectivity Profiling Tool

With its characterized modest inhibitory activity against HDAC1, HDAC2, and HDAC6 (IC50/Kd values in the low micromolar range), this compound can serve as a reference standard or a negative/weak-binding control in high-throughput screening (HTS) assays for histone deacetylases [3][4]. Its specific binding profile can be used to calibrate assays and assess the selectivity of more potent, lead-like HDAC inhibitors.

Application
Selection Property
Validation Focus
Centrolobine and analogs synthesis
Reported key intermediate
Synthetic route reproducibility
CCR5 antagonist research
Scaffold for SAR exploration
CCR5 binding endpoints
Heterocyclic library synthesis
Bifunctional oxylactonization substrate
Ketolactone and pyrone formation
HDAC binding reference
Modest HDAC affinity profile
HTS assay calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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